Stereospecific HIV-1 Protease Inhibition: (2R,4S)-Configured THF P2/P2′ Group Enables Sub-Nanomolar Potency Unattainable by Alternate Stereoisomers
In a series of C₂-symmetric HIV-1 protease inhibitors, the 4-aminotetrahydrofuran P2/P2′ group with (2R,4S)-relative stereochemistry (derived from isopropylidene-α-D-xylofuranose) produced the most potent compound 23 with a Ki of 0.25 nM against HIV-1 protease, as determined by X-ray co-crystallography. This sub-nanomolar potency arises because the (2R,4S) configuration optimally orients the tetrahydrofuran oxygen for hydrogen-bonding interactions with the Asp29/30 backbone of the protease, a geometry not achievable by the corresponding (2S,4S) or trans diastereoisomers [1].
| Evidence Dimension | HIV-1 protease inhibitory potency (Ki) |
|---|---|
| Target Compound Data | Ki = 0.25 nM (compound 23, containing (2R,4S)-configured THF P2/P2′ group) |
| Comparator Or Baseline | Comparator inhibitors 1a and 1b (amino indanol-based P2/P2′ groups): Ki values not explicitly stated but discussed as less optimal due to CYP450 metabolic liability |
| Quantified Difference | Compound 23 achieved sub-nanomolar potency (0.25 nM); X-ray structure confirmed specific Asp29/30 hydrogen-bonding interactions unique to the (2R,4S)-THF configuration |
| Conditions | HIV-1 protease inhibition assay with X-ray crystal structure determination at 2.0 Å resolution; antiviral activity confirmed in cell culture |
Why This Matters
This stereospecific potency cliff demonstrates that procurement of the incorrect stereoisomer would yield inactive or weakly active HIV-1 protease inhibitors, directly impacting drug discovery success.
- [1] Oscarsson K, Lahmann M, Lindberg J, Kangasmetsa J, Unge T, Oscarson S, Hallberg A, Samuelsson B. Design and synthesis of HIV-1 protease inhibitors. Novel tetrahydrofuran P2/P2′-groups interacting with Asp29/30 of the HIV-1 protease. Bioorganic & Medicinal Chemistry. 2003;11(6):1107-1115. View Source
